1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate

Purity Isomeric Purity Chemical Procurement

1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate (CAS 1212255-59-8) is a substituted piperidin-4-one oxalate salt with molecular formula C19H27NO7 and molecular weight 381.42 g/mol. It belongs to the class of N-phenethyl-piperidin-4-one derivatives, characterized by a 2,4-dimethoxyphenyl substitution on the N-ethyl linker and 2,3-dimethyl groups on the piperidine ring.

Molecular Formula C19H27NO7
Molecular Weight 381.4 g/mol
Cat. No. B12846655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate
Molecular FormulaC19H27NO7
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1C(N(CCC1=O)CCC2=C(C=C(C=C2)OC)OC)C.C(=O)(C(=O)O)O
InChIInChI=1S/C17H25NO3.C2H2O4/c1-12-13(2)18(10-8-16(12)19)9-7-14-5-6-15(20-3)11-17(14)21-4;3-1(4)2(5)6/h5-6,11-13H,7-10H2,1-4H3;(H,3,4)(H,5,6)
InChIKeyOBSQCSLLFKNMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one Oxalate: Procurement-Grade Profile for the 2,4-Dimethoxy Piperidin-4-one Scaffold


1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate (CAS 1212255-59-8) is a substituted piperidin-4-one oxalate salt with molecular formula C19H27NO7 and molecular weight 381.42 g/mol . It belongs to the class of N-phenethyl-piperidin-4-one derivatives, characterized by a 2,4-dimethoxyphenyl substitution on the N-ethyl linker and 2,3-dimethyl groups on the piperidine ring . The compound is offered by multiple reputable chemical suppliers as a research material, indicating established synthetic accessibility and defined purity specifications .

1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one Oxalate: Why Simple Isomeric or Salt-Form Exchange Is Not a Neutral Decision


The 2,4-dimethoxy substitution pattern on the phenyl ring confers distinct steric and electronic properties compared to the more common 3,4-dimethoxy isomer, which can alter receptor binding orientation, metabolic stability, and intermolecular interactions . Additionally, the oxalate salt form provides defined stoichiometry (1:1 acid-base), potentially influencing solubility, crystallinity, hygroscopicity, and handling characteristics relative to hydrochloride, free base, or other salt forms that may be available for structurally similar compounds . Without controlled, comparative data, assuming interchangeability between positional isomers or salt forms risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, pharmacological profiling, or chemical process development .

1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one Oxalate: Head-to-Head Quantitative Differentiation Against Key Comparators


Purity Advantage: 2,4-Dimethoxy Oxalate vs. 3,4-Dimethoxy Oxalate Isomer

The 2,4-dimethoxy isomer oxalate is available at a guaranteed purity of ≥98% from at least one major supplier, while the 3,4-dimethoxy isomer oxalate is typically offered at ≥95% or ≥97% purity. This 1–3% absolute purity difference can be significant for applications where impurities may confound biological assay results or catalyze decomposition .

Purity Isomeric Purity Chemical Procurement

Defined Oxalate Stoichiometry vs. Hydrochloride or Free Base Ambiguity

The target compound is a defined 1:1 oxalate salt (C19H27NO7), ensuring precise stoichiometric composition. In contrast, closely related compounds such as 2,3-dimethyl-1-(2-phenylethyl)piperidin-4-one are often offered as hydrochloride salts with variable hydration states or as free bases, which can lead to inconsistent dosing and solubility across batches [1]. The oxalate counterion provides a consistent molecular weight (381.42 g/mol) for accurate molar calculations.

Salt Form Stoichiometry Formulation Consistency

Positional Isomer Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Pharmacophore Geometry

The 2,4-dimethoxyphenyl group presents methoxy substituents at non-adjacent positions, generating a distinct electrostatic potential surface and hydrogen-bond acceptor geometry compared to the 3,4-dimethoxy isomer where methoxy groups are adjacent. Literature on analogous piperidine pharmacophores indicates that such positional isomerism alters selectivity profiles; for example, 2,4-dimethoxyphenyl piperidines exhibit different 5-HT2A and adrenergic receptor affinity patterns relative to 3,4-dimethoxy counterparts [1]. While direct target-binding data for the oxalate salt are not publicly available, this isomer-level differentiation is well-precedented in medicinal chemistry SAR studies [2].

SAR Isomer Selectivity Binding Pose

1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one Oxalate: Recommended Procurement-Critical Application Scenarios


Isomer-Specific Structure-Activity Relationship (SAR) Profiling

In medicinal chemistry programs exploring dimethoxyphenethyl-piperidine scaffolds for CNS or cardiovascular targets, the 2,4-dimethoxy oxalate enables direct SAR comparison against the 3,4-dimethoxy isomer to deconvolute the contribution of methoxy geometry to target affinity and selectivity. The ≥98% purity minimizes confounding impurity-driven false positives .

Salt-Form Controlled Pharmacokinetic or Formulation Studies

When developing oral or parenteral formulations, the defined oxalate stoichiometry ensures precise salt-to-base ratio, facilitating accurate dose calculations and comparative dissolution profiling versus hydrochloride or free-base forms of related analogs .

Chemical Process Development and Scale-Up Reference Standard

The availability from multiple suppliers with documented purity specifications allows procurement of a consistent reference standard for HPLC method development, impurity profiling, and process validation in the synthesis of more complex piperidin-4-one derivatives .

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